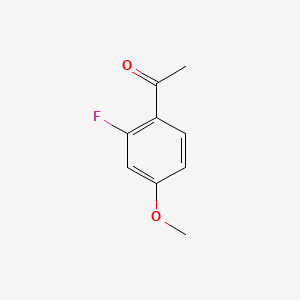

2'-Fluoro-4'-methoxyacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluoro-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRRWUMTIBFCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343871 | |

| Record name | 2'-Fluoro-4'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74457-86-6 | |

| Record name | 2'-Fluoro-4'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Fluoro-4'-methoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Fluorinated Building Block

An In-depth Technical Guide to the Applications of 2'-Fluoro-4'-methoxyacetophenone

This compound is a substituted aromatic ketone that has emerged as a strategically important intermediate in the fields of organic synthesis and medicinal chemistry. Its structure, featuring an acetyl group, a fluorine atom, and a methoxy group on the phenyl ring, provides a unique combination of reactivity and functionality. The presence of the fluorine atom, in particular, can bestow advantageous properties upon derivative molecules, such as enhanced metabolic stability and improved binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the synthesis, core applications, and experimental methodologies associated with this versatile compound, designed for professionals in chemical research and drug development.

| Property | Value | Source(s) |

| CAS Number | 74457-86-6 | [3][4] |

| Molecular Formula | C₉H₉FO₂ | [3][5] |

| Molecular Weight | 168.17 g/mol | [3][5] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 50 - 54 °C | [3][4] |

| Boiling Point | 85 °C @ 0.1 mmHg | [3][4] |

| IUPAC Name | 1-(2-fluoro-4-methoxyphenyl)ethanone | [5] |

Part 1: Core Synthetic Utility and Methodologies

The utility of this compound stems from the distinct electronic properties imparted by its substituents. The ortho-fluoro group acts as a weak electron-withdrawing group via induction, while the para-methoxy group is a strong electron-donating group through resonance. This push-pull electronic arrangement modulates the reactivity of both the aromatic ring and the acetyl moiety, making it a prime substrate for a variety of chemical transformations.[3]

Synthesis via Friedel-Crafts Acylation

The most common and industrially scalable method for producing this compound is the Friedel-Crafts acylation of 3-fluoroanisole.[4] This electrophilic aromatic substitution reaction introduces the acetyl group onto the aromatic ring.

Caption: Friedel-Crafts synthesis of this compound.

This protocol is adapted from methodologies described in patent literature.[6][7]

-

Reaction Setup: In a suitable reaction vessel, charge dichloroethane and 3-fluoroanisole. Stir the mixture and cool to a temperature between 0 °C and 10 °C.

-

Lewis Acid Addition: Carefully add aluminum trichloride portion-wise, maintaining the temperature below 10 °C.

-

Acylation: Add acetyl chloride dropwise to the reaction mixture over approximately 2 hours, ensuring the temperature remains between 0-10 °C.

-

Reaction Completion: After the addition is complete, allow the reaction to stir for an additional hour at the same temperature.

-

Work-up: Pour the reaction mixture slowly into a vessel containing ice water with vigorous stirring.

-

Extraction: Separate the resulting organic layer. Wash the organic layer with water to remove residual acid.

-

Isolation: Concentrate the organic layer under reduced pressure to remove the dichloroethane solvent.

-

Purification: Recrystallize the resulting crude solid from methanol to yield pure, white crystals of this compound.

Synthesis of Chalcones via Claisen-Schmidt Condensation

A primary application of this compound is its use as a precursor for chalcones.[8][9] Chalcones are α,β-unsaturated ketones that serve as scaffolds for a vast array of biologically active compounds, including anti-inflammatory and anticancer agents.[10][11] They are typically synthesized via a base-catalyzed aldol condensation known as the Claisen-Schmidt condensation.

Caption: General workflow for chalcone synthesis.

This protocol is a representative procedure for chalcone synthesis.[1][12]

-

Reaction Setup: Dissolve this compound (1.0 eq) and a selected substituted benzaldehyde (1.0 eq) in ethanol within a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide dropwise to catalyze the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. A precipitate may form as the reaction proceeds.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice. Acidify the mixture with a dilute solution of hydrochloric acid (e.g., 10% HCl) to precipitate the crude product fully.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

-

Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

-

Characterization: Confirm the structure and purity of the synthesized chalcone using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Part 2: Applications in Drug Discovery

The structural motifs derived from this compound are prevalent in medicinal chemistry. The chalcone backbone, in particular, is a "privileged scaffold" that can be further elaborated to produce a variety of heterocyclic compounds with significant therapeutic potential.

Precursor to Bioactive Pyrazole Derivatives

Chalcones are valuable intermediates for the synthesis of pyrazoles, a class of heterocyclic compounds found in numerous pharmaceuticals. For example, the well-known anti-inflammatory drug Celecoxib contains a pyrazole core. The synthesis involves the reaction of a chalcone with hydrazine.

Caption: Synthesis of pyrazoles from chalcone intermediates.

This protocol is adapted from generalized procedures for pyrazole synthesis.[12]

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the chalcone derivative (1.0 eq), synthesized in Part 1.2, in ethanol or glacial acetic acid.

-

Hydrazine Addition: Add hydrazine hydrate (approximately 1.2 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature and then pour it into ice-cold water.

-

Extraction: Extract the product from the aqueous mixture using a suitable organic solvent like dichloromethane.

-

Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

A Building Block for Kinase Inhibitor Scaffolds

Substituted acetophenones are foundational materials for synthesizing heterocyclic scaffolds used in kinase inhibitors, a cornerstone of modern oncology treatment.[13][14] While direct synthesis from this compound requires an initial halogenation step (e.g., alpha-bromination), the resulting α-haloacetophenone is a powerful precursor for building privileged structures like the 2-aminothiazole ring, a common core in many kinase inhibitors.[13][15]

Caption: Proposed synthesis of a 2-aminothiazole kinase inhibitor core.

The rationale for using this fluorinated building block lies in the final properties it imparts. The fluorine atom can form key hydrogen bonds or electrostatic interactions within the ATP-binding pocket of a target kinase, while also blocking sites of metabolic degradation, thereby improving the drug's pharmacokinetic profile.[2]

Part 3: Broader Industrial Relevance

Agrochemicals

The principles that make fluorinated compounds attractive in pharmaceuticals also apply to agrochemicals.[16] Organofluorine compounds are integral to the development of modern herbicides, fungicides, and insecticides, often leading to higher efficacy and better metabolic stability in the field.[17] this compound serves as a valuable intermediate for the synthesis of novel active ingredients in the crop protection industry.[3]

Material Science and Other Applications

Beyond life sciences, this compound has potential applications in material science, where it can be incorporated into polymers or resins to enhance thermal stability and mechanical properties.[3] It also finds use in analytical chemistry as a reference standard for chromatography and mass spectrometry.[3]

Part 4: Safety, Handling, and Spectroscopic Data

As with any laboratory chemical, proper handling of this compound is essential.

Safety and Handling

| Hazard Category | Precautionary Measures | Source(s) |

| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. Wash hands thoroughly after handling. | [5][18] |

| Eye Irritation | Causes serious eye irritation. Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes. | [5][18] |

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [5][18] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [18][19] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [18] |

Spectroscopic Characterization

Structural confirmation is typically achieved through standard spectroscopic methods.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the methoxy group protons (-OCH₃), acetyl group protons (-COCH₃), and distinct aromatic protons, with splitting patterns influenced by the fluorine atom. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with C-F couplings), methoxy carbon, and acetyl methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the carbonyl (C=O) stretch (typically around 1680 cm⁻¹) and C-O stretches.[5] |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight (168.17 g/mol ).[5] |

Conclusion

This compound is more than a simple chemical reagent; it is a versatile and highly valuable building block for innovation. Its unique electronic and structural features make it an ideal starting point for the synthesis of complex molecules, particularly in the realms of pharmaceutical and agrochemical development. From the creation of bioactive chalcones and pyrazoles to its potential role in crafting next-generation kinase inhibitors, this compound provides researchers with a reliable and powerful tool for advancing chemical science.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Fluoro-4-methoxyacetophenone | 74457-86-6 [chemicalbook.com]

- 5. This compound | C9H9FO2 | CID 592821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]

- 7. CN102304035B - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]

- 8. ossila.com [ossila.com]

- 9. New Project | Virtual tour generated by Panotour [in.bgu.ac.il]

- 10. researchgate.net [researchgate.net]

- 11. sciforum.net [sciforum.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]

- 16. nbinno.com [nbinno.com]

- 17. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. beta.lakeland.edu [beta.lakeland.edu]

Introduction: A Versatile Building Block in Modern Synthesis

An In-Depth Technical Guide to 2'-Fluoro-4'-methoxyacetophenone (CAS 74457-86-6)

This compound is a substituted aromatic ketone that has emerged as a crucial intermediate in the landscape of pharmaceutical and chemical research.[1] Its strategic placement of fluoro, methoxy, and acetyl functional groups on the phenyl ring provides a versatile platform for constructing more complex molecular architectures.[1] The electron-donating methoxy group and the electron-withdrawing, sterically small fluorine atom create a unique electronic and steric environment, influencing the molecule's reactivity and making it an ideal precursor for a range of chemical transformations.[1] This guide provides an in-depth examination of its properties, synthesis, reactivity, and analytical characterization, offering field-proven insights for researchers and drug development professionals aiming to leverage this compound in their synthetic endeavors. It is particularly noted for its role as a building block in the development of novel therapeutic agents, including anti-inflammatory and analgesic drugs.[1]

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's fundamental properties is the bedrock of successful experimental design. The data presented below, compiled from verified chemical databases and suppliers, serves as a primary reference for handling, reaction setup, and purification.

Chemical and Physical Data

The physical state of this compound, a white to light yellow crystalline powder at room temperature, dictates its handling and storage requirements.[1][2] Its melting point range is a critical parameter for purity assessment and for planning reactions that require elevated temperatures.

| Property | Value | Source(s) |

| CAS Number | 74457-86-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₉FO₂ | [1][2][5][6] |

| Molecular Weight | 168.16 g/mol | [2][3][4][5] |

| IUPAC Name | 1-(2-fluoro-4-methoxyphenyl)ethan-1-one | [4][6] |

| Synonyms | 4-Acetyl-3-fluoroanisole, 2-Fluoro-4-methoxyacetophenone | [2][4][7] |

| Appearance | White to light yellow crystal powder | [1][2] |

| Melting Point | 52-54 °C | [2][3] |

| Boiling Point | 80-85 °C at 0.1 mmHg | [1][2] |

| Flash Point | >113 °C (>230 °F) - closed cup | [2][3] |

| Water Solubility | Insoluble | [2] |

| Storage | Sealed in dry, Room Temperature | [1][2] |

Spectroscopic Profile

Spectroscopic data is essential for confirming the identity and purity of the synthesized or procured material. The following table summarizes key spectral features.

| Spectroscopic Technique | Key Features | Source(s) |

| ¹H NMR | Consistent with structure | [8][9] |

| ¹³C NMR | Spectrum available | [4] |

| Mass Spec (GC-MS) | m/z Top Peak: 153; 2nd Highest: 168; 3rd Highest: 110 | [4] |

| Infrared (IR) | Spectrum available | [4][9] |

Synthesis Pathway: The Friedel-Crafts Acylation Approach

The most prevalent and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of 3-fluoroanisole.[2][10] This reaction is a cornerstone of electrophilic aromatic substitution and provides a direct route to the target ketone.

Mechanistic Rationale

The causality behind this reaction choice lies in its efficiency and high regioselectivity. The reaction proceeds via the formation of a highly reactive acylium ion, which acts as the electrophile.[11][12][13]

-

Generation of the Electrophile: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) coordinates to the chlorine atom of the acylating agent (acetyl chloride or acetic anhydride), polarizing the C-Cl bond.[11][13] This complex then dissociates to form a resonance-stabilized acylium ion (CH₃CO⁺). This ion is not prone to rearrangement, a significant advantage over Friedel-Crafts alkylation.[12][14]

-

Electrophilic Attack: The electron-rich aromatic ring of 3-fluoroanisole attacks the electrophilic carbon of the acylium ion. The methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group due to resonance, while the fluorine (-F) is a deactivating, ortho-, para-directing group due to induction. The powerful directing effect of the methoxy group ensures the incoming acyl group is directed primarily to the position ortho to it (and meta to the fluorine), yielding the desired 2'-fluoro-4'-methoxy isomer.

-

Rearomatization: The resulting intermediate, a non-aromatic carbocation (arenium ion), is deprotonated to restore aromaticity, yielding the final product.[13] The AlCl₃ catalyst forms a complex with the product ketone, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the final product.[12][15]

Synthesis Workflow Diagram

Caption: Friedel-Crafts acylation of 3-fluoroanisole.

Experimental Protocol

This protocol is adapted from established patent literature and represents a self-validating system for laboratory-scale synthesis.[10]

Materials:

-

3-Fluoroanisole

-

Dichloroethane (solvent)

-

Aluminum trichloride (AlCl₃)

-

Acetyl Chloride

-

Ice Water

-

Methanol (for recrystallization)

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere, add dichloroethane and 3-fluoroanisole. Cool the mixture to 0 °C with an ice bath.[10]

-

Catalyst Addition: Slowly add aluminum trichloride to the cooled, stirring solution. The choice of a strong Lewis acid like AlCl₃ is critical for activating the acetyl chloride.[10]

-

Acylating Agent Addition: Drip acetyl chloride into the reaction mixture while maintaining the temperature between 0-10 °C. The slow addition is crucial to control the exothermic reaction. After the addition is complete, allow the reaction to incubate for 1 hour at this temperature.[10]

-

Reaction Quench: Carefully pour the reaction mixture into ice water to quench the reaction and decompose the aluminum chloride-ketone complex.[10]

-

Extraction: Separate the organic layer. Wash the organic layer with water to remove any remaining inorganic impurities.

-

Concentration: Concentrate the organic layer under reduced pressure to remove the dichloroethane solvent.[10]

-

Purification: Recrystallize the resulting crude solid from methanol to obtain the final product as white crystals.[10] The choice of methanol for recrystallization is based on the differential solubility of the product and impurities.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its functional groups, primarily the acetyl group and the activated aromatic ring. It serves as a versatile building block for more complex molecules.[1]

Key Reactions

-

Aldol Condensation: The acetyl group's α-protons are acidic and can be deprotonated to form an enolate. This enolate can then react with various benzaldehydes in an aldol condensation to form chalcone derivatives.[16][17] Chalcones are important pharmacophores found in many biologically active compounds.[16][17]

-

Mannich Reaction: It can participate as the ketone component in Mannich reactions, reacting with formaldehyde and a secondary amine to produce β-amino-carbonyl compounds, also known as Mannich bases.[16][17]

-

Nucleophilic Aromatic Substitution: The fluorine atom, while generally a poor leaving group in SₙAr reactions, can be substituted under specific conditions, particularly if the ring is further activated.

Role as a Synthetic Intermediate

This compound is a key starting material for multi-step syntheses in medicinal chemistry. Its structure is embedded within numerous patented compounds and research molecules.

Caption: Synthetic pathways originating from the title compound.

Analytical Methodologies

Confirming the identity and purity of this compound is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive method for this purpose.

General GC-MS Protocol

This protocol provides a self-validating framework for the analysis. Specific parameters should be optimized for the available instrumentation.

Objective: To confirm the identity and assess the purity of this compound.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup:

-

GC Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Perform a splitless injection to maximize sensitivity.[18]

-

Temperature Program: Start with an initial oven temperature of ~70 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~250 °C.

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantitative analysis or full scan mode for qualitative identification.[18]

-

-

Data Analysis:

-

Identification: The compound is identified by comparing its retention time and the acquired mass spectrum with a reference standard or library data.[18] The expected molecular ion peak (M⁺) is at m/z 168, with a prominent fragment from the loss of a methyl group (M-15) at m/z 153.[4]

-

Purity Assessment: Purity is determined by integrating the peak area of the analyte and comparing it to the total area of all detected peaks (assuming similar response factors). High purity is often reported as ≥98% or 99% by GC.[1][3][6]

-

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure user safety. The following information is synthesized from supplier Safety Data Sheets (SDS).[19]

| Hazard Category | GHS Information | Precautionary Measures |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][19] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][19] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][19] |

| Personal Protective Equipment (PPE) | N/A | Always use in a well-ventilated area or fume hood. Wear standard PPE including safety glasses (eyeshields), gloves, and a lab coat.[3][19] |

| Storage | WGK Germany: 3 | Store in a well-ventilated place. Keep container tightly closed and sealed in a dry environment.[2][3][19] |

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Fluoro-4-methoxyacetophenone | 74457-86-6 [chemicalbook.com]

- 3. 2 -Fluoro-4 -methoxyacetophenone 99 74457-86-6 [sigmaaldrich.com]

- 4. This compound | C9H9FO2 | CID 592821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. A16891.06 [thermofisher.com]

- 7. This compound, 99% | Fisher Scientific [fishersci.ca]

- 8. file.leyan.com [file.leyan.com]

- 9. 2-Fluoro-4-methoxyacetophenone(74457-86-6) 1H NMR [m.chemicalbook.com]

- 10. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]

- 11. 傅-克酰基化反应 [sigmaaldrich.cn]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Friedel-Crafts Acylation [organic-chemistry.org]

- 16. New Project | Virtual tour generated by Panotour [in.bgu.ac.il]

- 17. ossila.com [ossila.com]

- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 19. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of a Fluorinated Ketone Intermediate

An In-depth Technical Guide to the Synthesis of 2'-Fluoro-4'-methoxyacetophenone

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have established a position of prominence. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence key properties such as metabolic stability, lipophilicity, and binding affinity. This compound (CAS No. 74457-86-6) is a prime exemplar of a high-value, functionalized building block that leverages these benefits.[1] Its structure, featuring an acetophenone core decorated with both a fluorine atom and a methoxy group, presents a versatile platform for constructing more complex molecular architectures.[1][2]

This guide, intended for researchers and drug development professionals, provides a detailed examination of the principal synthetic pathway to this compound. We will delve into the mechanistic underpinnings of the core reaction, provide a field-proven experimental protocol, and discuss the critical aspects of process control and product validation. As a key intermediate in the synthesis of various pharmaceuticals, understanding its efficient preparation is crucial for advancing chemical research and development.[2]

Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₉FO₂ | [3] |

| Molecular Weight | 168.16 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Melting Point | 52-54 °C | [3] |

| Boiling Point | 80-85 °C (at 0.1 mmHg) |[2][3] |

Core Synthesis Pathway: The Friedel-Crafts Acylation of 3-Fluoroanisole

The most direct and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of 3-fluoroanisole. This reaction is a cornerstone of organic synthesis, providing a robust method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring through electrophilic aromatic substitution.[5][6]

Mechanistic Deep Dive: Generating the Electrophile and Directing the Substitution

The reaction proceeds through the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 3-fluoroanisole.[5][7]

-

Formation of the Acylium Ion: The reaction is initiated by the interaction between the acylating agent (typically acetyl chloride or acetic anhydride) and a strong Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃).[6] The Lewis acid coordinates to the halogen of the acyl chloride, polarizing the carbon-halogen bond and facilitating its cleavage to form a resonance-stabilized acylium ion (R-C≡O⁺).[5][7] This ion is the key electrophile in the reaction.

-

Electrophilic Aromatic Substitution: The π-electron system of the 3-fluoroanisole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as a sigma complex or arenium ion.[6]

-

Restoration of Aromaticity: A base, typically AlCl₄⁻ (formed from the catalyst), abstracts a proton from the carbon bearing the new acyl group. This deprotonation step restores the stable aromatic system and regenerates the AlCl₃ catalyst.[6][8]

A critical aspect of the Friedel-Crafts acylation is that the product, an aryl ketone, is a moderate Lewis base that can form a stable complex with the AlCl₃ catalyst.[8] This complexation deactivates the product towards further acylation and necessitates the use of stoichiometric or even excess amounts of the catalyst. The desired ketone is liberated from this complex during aqueous work-up.[8][9]

Controlling Regioselectivity: The Role of Substituent Effects

The success of this synthesis hinges on controlling the position of acylation on the 3-fluoroanisole ring. The regiochemical outcome is dictated by the electronic effects of the existing methoxy (-OCH₃) and fluoro (-F) substituents.

-

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

-

Fluoro Group (-F): This is a deactivating, ortho, para-directing group. It is deactivating due to its strong inductive electron withdrawal but directs ortho and para due to resonance donation from its lone pairs.

In the case of 3-fluoroanisole, these effects combine to strongly favor acylation at the C4 position (which becomes the 4'-position in the product). This position is para to the powerfully activating methoxy group and ortho to the fluorine atom. The strong activating and directing influence of the methoxy group is the dominant factor, leading to high regioselectivity and yield of the desired this compound isomer.

Validated Experimental Protocol

This protocol is based on established procedures for Friedel-Crafts acylation and has been optimized for the synthesis of this compound.[10]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Quantity |

| 3-Fluoroanisole | 126.13 | 1.0 | 126.1 g |

| Aluminum Trichloride (AlCl₃) | 133.34 | 1.02 | 136.0 g |

| Acetyl Chloride | 78.50 | 1.02 | 79.1 g (71.9 mL) |

| 1,2-Dichloroethane | - | - | 200 mL |

| Ice Water | - | - | 500 g |

| Methanol (for recrystallization) | - | - | ~250 mL |

Equipment

-

1 L three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Condenser with a gas trap (to handle evolved HCl)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and vacuum flask

Step-by-Step Procedure

-

Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer and thermometer, add 1,2-dichloroethane (200 mL) and 3-fluoroanisole (1.0 mol, 126.1 g). Begin stirring and cool the mixture to 0 °C using an ice bath.

-

Catalyst Addition: Cautiously add anhydrous aluminum trichloride (1.02 mol, 136.0 g) to the stirred solution in portions, ensuring the temperature does not rise above 10 °C.

-

Reagent Addition: Once the catalyst is fully dissolved, add acetyl chloride (1.02 mol, 79.1 g) dropwise from the dropping funnel over a period of approximately 2 hours. Maintain the reaction temperature between 0-10 °C throughout the addition. The evolution of HCl gas will be observed.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 1 hour to ensure completion.

-

Work-up and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 500 g of crushed ice and water. This will decompose the aluminum chloride complex. Stir until the ice has melted and two distinct layers form.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic (bottom) layer. Wash the organic layer with water (2 x 100 mL) to remove any remaining acid.

-

Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure using a rotary evaporator to remove the 1,2-dichloroethane.

-

Purification by Recrystallization: To the concentrated crude product, add methanol (~250 mL) and heat until the solid dissolves. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the white crystals of this compound by vacuum filtration, wash with a small amount of cold methanol, and dry.[10] A typical yield is around 85-90%.

Safety and Handling

-

Aluminum Trichloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a dry environment (glove box or under an inert atmosphere is ideal) and wear appropriate PPE, including gloves, goggles, and a lab coat.

-

Acetyl Chloride: Corrosive, flammable, and a lachrymator. Reacts with moisture to produce HCl gas. All handling must be performed in a well-ventilated fume hood.

-

1,2-Dichloroethane: A toxic and carcinogenic solvent. Avoid inhalation and skin contact.

-

General Precautions: The reaction evolves hydrogen chloride (HCl) gas, which is corrosive and toxic. The reaction must be performed in a fume hood, and the gas outlet should be connected to a scrubber or trap.

Conclusion

The Friedel-Crafts acylation of 3-fluoroanisole represents a highly efficient, regioselective, and scalable pathway for the synthesis of this compound. A thorough understanding of the reaction mechanism, particularly the directing effects of the aromatic substituents, is paramount to achieving high yields of the desired isomer. The protocol detailed herein provides a reliable method for laboratory-scale production. Given its role as a critical intermediate, the robust synthesis of this fluorinated ketone is a key enabling step for innovation in pharmaceutical and chemical manufacturing.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Fluoro-4-methoxyacetophenone | 74457-86-6 [chemicalbook.com]

- 4. This compound | C9H9FO2 | CID 592821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 傅-克酰基化反应 [sigmaaldrich.com]

- 6. byjus.com [byjus.com]

- 7. youtube.com [youtube.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]

Structure and nomenclature of 1-(2-fluoro-4-methoxyphenyl)ethanone.

Abstract

This technical guide provides a comprehensive overview of 1-(2-fluoro-4-methoxyphenyl)ethanone (CAS No. 74457-86-6), a key fluorinated building block in modern organic and medicinal chemistry. We will dissect its nomenclature and structural features, offering detailed analysis of its spectroscopic characteristics. The guide delves into the mechanistic principles of its synthesis via Friedel-Crafts acylation, with a focus on the directing effects of its substituents that govern regioselectivity. A validated experimental protocol for its preparation and characterization is provided. Finally, we explore the compound's reactivity and its significance as a versatile intermediate in the development of pharmaceuticals and other high-value chemical entities. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this important synthetic intermediate.

Introduction

In the landscape of pharmaceutical and materials science research, functionalized aromatic ketones are indispensable structural motifs. 1-(2-Fluoro-4-methoxyphenyl)ethanone, also known as 2'-Fluoro-4'-methoxyacetophenone, has emerged as a particularly valuable intermediate.[1][2] Its unique substitution pattern—an activating methoxy group, a deactivating yet directing fluoro group, and a reactive acetyl moiety—provides a versatile platform for constructing complex molecular architectures.[1][2] The incorporation of fluorine is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. This guide offers an in-depth examination of the fundamental chemistry of this compound, providing the technical insights necessary for its effective utilization in research and development.

Nomenclature and Molecular Structure

A precise understanding of a compound begins with its nomenclature and structure. The systematic and common names are used interchangeably in literature and commercial sources.

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 1-(2-fluoro-4-methoxyphenyl)ethanone[3] |

| Common Names | This compound, 2-Fluoro-4-methoxyacetophenone[1] |

| CAS Number | 74457-86-6[4] |

| Molecular Formula | C₉H₉FO₂[3][4] |

| Molecular Weight | 168.16 g/mol [4] |

| SMILES | CC(=O)C1=C(C=C(C=C1)OC)F[3] |

| InChI | InChI=1S/C9H9FO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3[3] |

The molecule consists of an acetophenone core where the phenyl ring is substituted at the 2-position with a fluorine atom and at the 4-position with a methoxy group. This specific arrangement of electron-donating (methoxy) and electron-withdrawing (fluoro, acetyl) groups dictates the molecule's electronic properties and reactivity.

References

An In-Depth Technical Guide to 2'-Fluoro-4'-methoxyacetophenone for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2'-Fluoro-4'-methoxyacetophenone, a key building block in modern organic synthesis and pharmaceutical development. Intended for researchers, medicinal chemists, and process development scientists, this document delves into the nuanced characteristics of this versatile compound, offering field-proven insights into its synthesis, reactivity, and application.

Introduction: The Strategic Importance of this compound

This compound, identified by its CAS number 74457-86-6, is a substituted aromatic ketone that has garnered significant interest in the scientific community.[1][2][3] Its strategic importance lies in the unique interplay of its functional groups: the electron-withdrawing fluorine atom and the electron-donating methoxy group, ortho and para respectively to the acetyl substituent. This specific arrangement imparts distinct physicochemical properties and reactivity patterns, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. This guide aims to provide a thorough understanding of these properties, empowering researchers to leverage this compound to its full potential in their synthetic endeavors.

Physicochemical Properties: A Quantitative Overview

A precise understanding of a compound's physical properties is paramount for its effective use in research and development. The properties of this compound are summarized in the table below, providing a quick reference for experimental design and process development.

| Property | Value | Source(s) |

| CAS Number | 74457-86-6 | [1][2][3] |

| Molecular Formula | C₉H₉FO₂ | [1][2][3] |

| Molecular Weight | 168.16 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 52-54 °C | [1][2] |

| Boiling Point | 80-85 °C at 0.1 mmHg | [1] |

| Solubility | Insoluble in water; soluble in various organic solvents. | [1] |

| Flash Point | > 110 °C (> 230 °F) | [1] |

Synthesis and Purification: A Validated Experimental Protocol

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 3-fluoroanisole.[1] The following protocol is a detailed, self-validating system for its laboratory-scale preparation and purification.

Synthesis Workflow

Caption: A streamlined workflow for the synthesis and purification of this compound.

Step-by-Step Laboratory Protocol

Materials:

-

3-Fluoroanisole

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloroethane (anhydrous)

-

Ice

-

Deionized water

-

Methanol

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.0 to 1.03 molar equivalents) to anhydrous dichloroethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: To the cooled suspension, add 3-fluoroanisole (1.0 molar equivalent) dropwise via the dropping funnel. Subsequently, add acetyl chloride (1.01 to 1.03 molar equivalents) dropwise, maintaining the temperature between 0 and 10 °C. The choice of a slight excess of acetyl chloride and aluminum chloride ensures the complete conversion of the starting material.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and water to decompose the aluminum chloride complex.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloroethane. Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash is crucial to neutralize any remaining acidic components.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from methanol to afford this compound as a white to light yellow crystalline solid.[4]

Spectral Characterization: The Fingerprint of a Molecule

Thorough spectral analysis is indispensable for confirming the identity and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: While a specific spectrum for this compound is not publicly available in major databases, the expected proton NMR spectrum would exhibit characteristic signals. The methoxy protons (-OCH₃) would appear as a singlet around 3.8-4.0 ppm. The acetyl protons (-COCH₃) would also be a singlet, typically found further downfield around 2.5-2.7 ppm. The aromatic protons would present as a more complex splitting pattern due to coupling with the fluorine atom.

-

¹³C NMR: The carbon spectrum would show distinct peaks for the carbonyl carbon (around 195-200 ppm), the methoxy carbon (around 55-60 ppm), and the methyl carbon of the acetyl group (around 25-30 ppm). The aromatic carbons would appear in the range of 100-165 ppm, with their chemical shifts influenced by the fluorine and methoxy substituents.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 168.16.[5] Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) from the acetyl or methoxy group, and the characteristic acylium ion ([M-CH₃CO]⁺) at m/z = 125.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key absorptions for this compound include:

-

A strong carbonyl (C=O) stretching vibration around 1670-1690 cm⁻¹.

-

C-O stretching vibrations for the methoxy group and the aryl ether linkage in the region of 1250-1000 cm⁻¹.

-

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ range.

-

C-F stretching vibration, typically observed between 1400 and 1000 cm⁻¹.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the electronic effects of its substituents on the aromatic ring and the acetyl group.

Influence of Substituents on Reactivity

Caption: A diagram illustrating the key reactivity sites of this compound.

-

Aromatic Ring: The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. Conversely, the fluorine atom and the acetyl group are deactivating. The interplay of these effects makes the prediction of electrophilic substitution regioselectivity complex, requiring careful consideration of reaction conditions. The presence of the electron-withdrawing fluorine and acetyl groups also activates the ring towards nucleophilic aromatic substitution, although this is generally less common than electrophilic substitution.

-

Acetyl Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The α-protons on the methyl group are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in various reactions.

Key Reactions and Applications in Synthesis

This compound is a valuable precursor for the synthesis of various biologically active molecules, most notably chalcones.[6][7][8][9]

-

Claisen-Schmidt Condensation: This is a cornerstone reaction where this compound is condensed with an aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) to form a chalcone.[9] Chalcones are a class of compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6][7][8] The fluorine and methoxy substituents on the acetophenone-derived ring of the resulting chalcone can significantly influence its biological activity and pharmacokinetic properties.

Applications in Drug Discovery and Development

The primary application of this compound in the pharmaceutical industry is as a starting material for the synthesis of chalcone derivatives. These chalcones are then further elaborated to generate a diverse range of heterocyclic compounds with potential therapeutic value. While specific blockbuster drugs directly synthesized from this starting material are not prominently documented in publicly available literature, its role as a key intermediate in discovery pipelines for anti-inflammatory and analgesic agents is well-established.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a chemical intermediate of considerable value to the research and drug development community. Its unique substitution pattern provides a synthetically versatile platform for the creation of novel molecules with diverse biological activities. A thorough understanding of its physical properties, a reliable synthetic protocol, and an appreciation for its reactivity are essential for any scientist looking to incorporate this valuable building block into their research programs. The insights provided in this guide are intended to facilitate its effective and safe utilization in the pursuit of scientific advancement.

References

- 1. 2-Fluoro-4-methoxyacetophenone | 74457-86-6 [chemicalbook.com]

- 2. 2′-氟-4′-甲氧基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]

- 5. This compound | C9H9FO2 | CID 592821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sciforum.net [sciforum.net]

- 8. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmascholars.com [pharmascholars.com]

- 10. chemimpex.com [chemimpex.com]

Solubility Profile of 2'-Fluoro-4'-methoxyacetophenone in Common Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Fluoro-4'-methoxyacetophenone is a key building block in the synthesis of pharmaceuticals and specialty chemicals[1]. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification protocols, and designing effective formulations. This technical guide provides a comprehensive analysis of the solubility of this compound, grounded in its molecular structure. We present a theoretical framework for predicting its behavior, a detailed experimental protocol for solubility determination, and a summary of its predicted solubility in a range of common laboratory solvents. This document is intended to serve as a practical resource for scientists and researchers, enabling more efficient and informed use of this versatile chemical intermediate.

Introduction to this compound

This compound, identified by CAS Number 74457-86-6, is a substituted acetophenone derivative with the molecular formula C₉H₉FO₂ and a molecular weight of approximately 168.17 g/mol [1][2]. It typically presents as a white to off-white crystalline powder with a melting point in the range of 50-54 °C[1][3][4].

The utility of this compound stems from its unique combination of functional groups: a ketone, a methoxy ether, and an activating fluoro group on the aromatic ring. These features make it a valuable precursor in various synthetic pathways, particularly in medicinal chemistry for the development of novel therapeutic agents[1]. Successful application in synthesis, purification, and formulation hinges on the selection of an appropriate solvent, making solubility data a critical physical property.

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another[5]. The molecular structure of this compound provides clear indicators of its expected solubility.

-

Polar Features : The molecule possesses several polar components that can engage in dipole-dipole interactions and act as hydrogen bond acceptors.

-

The carbonyl group (C=O) is strongly polar and can accept hydrogen bonds from protic solvents.

-

The methoxy group (-OCH₃) and the carbon-fluorine (C-F) bond also contribute to the molecule's overall polarity.

-

-

Nonpolar Features : The aromatic benzene ring is the primary nonpolar region of the molecule. This hydrophobic phenyl group will preferentially interact with nonpolar solvents through van der Waals forces and will hinder solubility in highly polar solvents like water[6].

Based on this structure, it is predicted that this compound will exhibit favorable solubility in a range of polar aprotic and moderately polar organic solvents that can interact with its polar functional groups without being repelled by the aromatic ring. Conversely, its solubility is expected to be very low in water, where the hydrophobic effect of the benzene ring dominates[3][7].

Experimental Determination of Solubility

To quantitatively or qualitatively assess solubility, a standardized and reproducible method is required. The isothermal shake-flask method is a reliable and widely used technique for this purpose[5].

Detailed Protocol: Isothermal Shake-Flask Method

This protocol outlines a systematic approach to determine the solubility of this compound in a chosen solvent at a controlled temperature (e.g., room temperature, 25 °C).

Materials:

-

This compound (powder)[1]

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Spatula

-

Glass vials with screw caps (e.g., 4 mL)

-

Volumetric pipettes

-

Orbital shaker or vortex mixer

-

Temperature-controlled environment

Procedure:

-

Preparation: Place a small, accurately weighed amount of this compound (e.g., 20 mg) into a glass vial[8].

-

Solvent Addition: Add a small, precise volume of the selected solvent (e.g., 0.5 mL) to the vial using a pipette[8].

-

Equilibration: Securely cap the vial and place it on an orbital shaker or vortex it vigorously for 1-2 minutes. Allow the vial to equilibrate at a constant temperature for a minimum of 24 hours to ensure saturation is reached. This extended time is crucial for trustworthiness, as dissolution can be slow[5].

-

Observation: After equilibration, visually inspect the vial.

-

Completely Dissolved: If the solid has entirely dissolved, the compound is soluble at or above the current concentration. To determine the saturation point, one can incrementally add more solute until a persistent solid is observed.

-

Partially Dissolved/Insoluble: If solid material remains, the solution is saturated. The concentration of the dissolved solid can be determined by analyzing the supernatant (e.g., via HPLC or UV-Vis spectroscopy after filtration) for a quantitative measurement. For a qualitative assessment, the amount of undissolved solid can be estimated.

-

-

Classification: Classify the solubility based on the observations. A common semi-quantitative classification is provided below.

Experimental Workflow Diagram

Caption: Workflow for solubility determination.

Solubility Profile of this compound

While exhaustive quantitative data is not publicly available, a reliable qualitative and semi-quantitative solubility profile can be constructed based on the compound's structural similarity to acetophenone[6] and general chemical principles.

Data Summary Table

| Solvent | Solvent Class | Predicted Solubility | Rationale & Comments |

| Water | Aqueous | Insoluble | The large, nonpolar aromatic ring leads to a dominant hydrophobic effect, preventing dissolution in water[3][7]. |

| Methanol / Ethanol | Polar Protic | Soluble | The alcohol's hydroxyl group can interact with the polar C=O and -OCH₃ groups, while its alkyl chain interacts with the aromatic ring. |

| Acetone | Polar Aprotic | Freely Soluble | Excellent solvent. The polar C=O group of acetone interacts strongly with the polar sites of the solute. |

| Dichloromethane (DCM) | Moderately Polar | Freely Soluble | Effective at dissolving moderately polar organic compounds. |

| Chloroform | Moderately Polar | Freely Soluble | Similar to DCM, its polarity is suitable for dissolving the compound. Acetophenone is freely soluble in chloroform[6]. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Freely Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the ring structure is compatible with the solute. |

| Ethyl Acetate | Polar Aprotic | Soluble | A moderately polar solvent capable of dissolving the compound, as evidenced by its use in chromatography eluents[3]. |

| Diethyl Ether | Relatively Nonpolar | Soluble | The compound can be dissolved in and extracted with ether, indicating good solubility[3][6]. |

| Toluene | Nonpolar (Aromatic) | Soluble | The aromatic ring of toluene interacts favorably with the solute's phenyl ring via π-stacking. |

| Hexane / Heptane | Nonpolar (Aliphatic) | Sparingly Soluble to Insoluble | These solvents lack the polarity to effectively solvate the ketone and methoxy groups. They can be used as anti-solvents for crystallization. |

-

Freely Soluble: >100 mg/mL

-

Soluble: 10-100 mg/mL

-

Sparingly Soluble: 1-10 mg/mL

-

Insoluble: <1 mg/mL

Practical Implications for Researchers

A clear understanding of this solubility profile directly informs several key laboratory and industrial processes.

-

Reaction Solvent Selection: For reactions involving this compound, solvents like THF, Dichloromethane, or Acetone are excellent choices to ensure the reagent remains in the solution phase.

-

Purification by Crystallization: A powerful technique for purifying the compound would involve dissolving it in a "good" solvent where it is highly soluble (e.g., hot Ethanol or Acetone) and then inducing precipitation by slowly adding a "poor" or "anti-solvent" in which it is insoluble (e.g., cold water or hexane).

-

Chromatographic Purification: The compound's solubility in moderately polar mixtures like petroleum ether/ethyl acetate confirms its suitability for purification via column chromatography[3]. By adjusting the ratio of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate), its retention on a silica gel column can be precisely controlled.

Conclusion

This compound exhibits significant solubility in a wide array of common polar aprotic and moderately polar organic solvents, while remaining effectively insoluble in water. This behavior is a direct consequence of its molecular structure, which combines a nonpolar aromatic ring with polar ketone, methoxy, and fluoro functional groups. The data and protocols presented in this guide provide researchers and drug development professionals with the foundational knowledge required to confidently select solvents for synthesis, purification, and formulation, thereby streamlining research and development efforts involving this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. 2-Fluoro-4-methoxyacetophenone | 74457-86-6 [chemicalbook.com]

- 4. 2′-フルオロ-4′-メトキシアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. youtube.com [youtube.com]

- 6. app.studyraid.com [app.studyraid.com]

- 7. This compound | CAS#:74457-86-6 | Chemsrc [chemsrc.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to the Physicochemical Characterization of 2'-Fluoro-4'-methoxyacetophenone: Melting and Boiling Point Analysis

Executive Summary: This technical guide provides a comprehensive analysis of the melting and boiling points of 2'-Fluoro-4'-methoxyacetophenone (CAS No. 74457-86-6), a key intermediate in pharmaceutical and chemical synthesis. Understanding these fundamental physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure purity, develop purification protocols, and maintain stability. This document details the theoretical underpinnings and provides field-proven, step-by-step experimental protocols for the accurate determination of these values. All methodologies are presented to ensure scientific integrity and reproducibility, supported by authoritative references.

Introduction

Overview of this compound

This compound is a versatile chemical compound widely utilized in organic synthesis and medicinal chemistry.[1] Its distinct fluorine and methoxy functional groups make it a valuable precursor for creating more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[1] Given its role as a foundational building block, the purity and precise characterization of this compound are critical for the success of subsequent synthetic steps and the quality of the final product.

The Critical Role of Physicochemical Properties in Drug Development

In the rigorous landscape of drug development and scientific research, the physical properties of a compound are not mere data points; they are indicators of purity, stability, and processability. The melting point is one of the most frequently used thermal analyses to characterize solid crystalline materials and verify their purity.[2] A sharp, well-defined melting point is a strong indicator of a pure substance, whereas impurities will depress and broaden the melting range.[3] The boiling point is equally critical, especially for purification.[4][5] For high molecular weight organic compounds prone to thermal decomposition, determining the boiling point at reduced pressure is essential for designing effective purification strategies like vacuum distillation.

Physicochemical Properties Summary

The essential physicochemical data for this compound are summarized below. These values represent a consensus from reputable chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 74457-86-6 | [1][6][7] |

| Molecular Formula | C₉H₉FO₂ | [1][7][8] |

| Molecular Weight | 168.16 g/mol | [6][7][8] |

| Appearance | White to almost white crystalline powder | [1][9] |

| Melting Point | 48 - 54 °C | [1][6][9][10][11] |

| Boiling Point | 85 °C at 0.1 mmHg | [1] |

Melting Point Analysis: Theory and Experimental Protocol

Theoretical Foundation

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the liquid phase.[2] This process requires sufficient energy to overcome the intermolecular forces holding the molecules in a fixed crystal lattice. For a pure substance, this transition occurs over a very narrow temperature range, typically 0.5-1.0°C.[12]

The presence of a miscible impurity disrupts the uniform crystal lattice structure.[3] This disruption weakens the intermolecular forces, requiring less energy (a lower temperature) to break them. Consequently, impurities cause both a depression of the melting point and a broadening of the melting range, making this a crucial technique for purity assessment.[3]

Standardized Protocol for Melting Point Determination (Capillary Method)

This protocol describes a self-validating method using a modern digital melting point apparatus, which is standard in research and quality control laboratories.

Expertise & Causality: The reliability of melting point data hinges on two factors: sample preparation and controlled heating. A finely powdered sample ensures uniform heat transfer, while a slow heating ramp near the melting point is critical for achieving thermal equilibrium between the sample, the heating block, and the thermometer.[13] Heating too rapidly will cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously wide and high melting range.[12][13]

Methodology:

-

Sample Preparation: Place a small amount of this compound onto a clean, dry watch glass. If the crystals are not fine, gently grind them to a powder using a mortar and pestle. You only need a very small amount of material.[13]

-

Capillary Tube Packing: Press the open end of a thin-walled capillary tube into the powdered sample.[3] Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the sealed bottom. The packed sample height should be no more than 2-3 mm to ensure uniform heating.[2][13]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[13]

-

Rapid Heating (Initial Ramp): Set the apparatus to a "rapid heat" or high ramp rate (e.g., 10°C/minute) to quickly approach the expected melting point. The target for this initial phase should be a temperature approximately 10-15°C below the lowest expected value (e.g., set to 35°C for this compound).[2][13]

-

Slow Heating (Measurement Ramp): Once the plateau temperature is reached, set the heating rate to a slow ramp of 1-2°C/minute.[2] This slow rate is essential for accurate determination.

-

Observation and Recording: Observe the sample closely through the magnified viewing window.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal melts and the entire sample is a clear liquid.[13]

-

-

Data Reporting: The melting point is reported as the range T₁ - T₂. For this compound, a high-purity sample should melt within a narrow range inside the expected 48-54°C window.

-

Cooling: Allow the apparatus to cool before running the next sample. Do not reuse capillaries.[12]

Visualization: Melting Point Determination Workflow

Caption: Workflow for accurate melting point determination.

Boiling Point Analysis: Considerations for Reduced Pressure

Theoretical Foundation

A liquid boils when its vapor pressure equals the pressure of the surrounding atmosphere.[14] At sea level, this is typically 760 mmHg. Many organic compounds, particularly those with higher molecular weights or sensitive functional groups, are not stable at their atmospheric boiling points and may decompose. To purify these compounds via distillation, the external pressure is reduced using a vacuum pump. Lowering the external pressure allows the liquid to boil at a much lower, non-destructive temperature.[14] This is why the boiling point for this compound is reported at a specific reduced pressure (85 °C at 0.1 mmHg).[1]

Standardized Protocol for Micro-Boiling Point Determination

For research purposes where sample volume is limited, a micro-boiling point determination is more practical than a full distillation.[14][15] This protocol is designed for small quantities (less than 0.5 mL).[15]

Expertise & Causality: This technique relies on detecting the equilibrium between liquid and vapor. As the sample is heated, the air trapped in the inverted capillary expands and escapes.[15] When the sample's vapor pressure exceeds the external pressure, its vapor fills the capillary, creating a vigorous stream of bubbles. Upon cooling, the vapor condenses, creating a vacuum inside the capillary. The moment the external pressure overcomes the reduced internal vapor pressure, the liquid is drawn back into the capillary. This precise moment signifies that the vapor pressure of the liquid equals the external pressure, defining the boiling point at that pressure.[15]

Methodology:

-

Sample Preparation: Add approximately 0.5 mL of liquid this compound (gently melted if solid at room temperature) into a small-diameter test tube (e.g., a 75x10 mm tube).

-

Capillary Insertion: Place a standard melting point capillary tube, sealed end up, into the liquid.[15]

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (a Thiele tube with mineral oil is classic, but a digital heating block is more modern and safer).[14][15] The sample should be fully submerged in the heating medium.

-

Observation (Heating): Heat the apparatus gently. First, a slow stream of bubbles will emerge from the capillary as trapped air is expelled. As the temperature approaches the boiling point, this will change to a rapid and continuous stream of bubbles.[15] Heat just past this point.

-

Observation (Cooling): Remove the heat source and allow the apparatus to cool slowly while observing the capillary.

-

Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn up into the capillary tube.[15] Record this temperature and the ambient barometric pressure. For vacuum measurements, this entire apparatus would be contained within a system under reduced pressure.

Visualization: Micro-Boiling Point Determination Workflow

Caption: Workflow for micro-boiling point determination.

Discussion and Field Insights

The reported melting point range of 48-54°C for this compound is fairly broad, which is common for supplier data that must encompass slight batch-to-batch variations.[1][6][9][10] For a researcher using this compound, an experimentally determined melting range of 1-2°C (e.g., 52.5-53.5°C) within this window would provide high confidence in the sample's purity.[3] A wider range or a value below 48°C would suggest the presence of impurities and may indicate that purification is necessary before use in a sensitive reaction.

The boiling point of 85 °C at 0.1 mmHg is highly significant for purification.[1] It confirms that this compound is amenable to purification by vacuum distillation, a common and effective technique for removing non-volatile impurities or separating it from byproducts with different volatilities. Attempting to distill this compound at atmospheric pressure would require a significantly higher temperature, increasing the risk of decomposition and yield loss.

Conclusion

The melting and boiling points are foundational physical constants for this compound that directly inform its handling, purification, and application in research and development. The melting point of 48-54°C serves as a critical parameter for quality control and purity assessment. The boiling point of 85°C at 0.1 mmHg dictates that vacuum distillation is the preferred method for large-scale purification. Adherence to the standardized, self-validating protocols outlined in this guide will ensure that professionals in the field can generate accurate and reproducible data, underpinning the integrity of their scientific work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mt.com [mt.com]

- 3. chm.uri.edu [chm.uri.edu]

- 4. vernier.com [vernier.com]

- 5. phillysim.org [phillysim.org]

- 6. 2 -Fluoro-4 -methoxyacetophenone 99 74457-86-6 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C9H9FO2 | CID 592821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 10. A16891.14 [thermofisher.com]

- 11. 2-Fluoro-4-methoxyacetophenone | 74457-86-6 [chemicalbook.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. ursinus.edu [ursinus.edu]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Spectroscopic Guide to 2'-Fluoro-4'-methoxyacetophenone

This in-depth technical guide provides a detailed analysis of the expected spectral data (NMR, IR, and MS) for the compound 2'-Fluoro-4'-methoxyacetophenone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with expert insights to offer a comprehensive understanding of the characterization of this fluorinated aromatic ketone.

Introduction

This compound (CAS No. 74457-86-6) is a substituted aromatic ketone with the molecular formula C₉H₉FO₂ and a molecular weight of 168.16 g/mol .[1][2][3] Its structure, featuring a fluorine atom ortho to the acetyl group and a methoxy group para to the acetyl group, presents a unique spectroscopic fingerprint. Understanding these spectral characteristics is paramount for its identification, purity assessment, and elucidation of its role in various chemical syntheses. This guide will delve into the intricacies of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The presence of a fluorine atom also allows for ¹⁹F NMR, which can provide further structural insights.

Experimental Protocol: Acquiring NMR Spectra

A standard protocol for acquiring high-resolution NMR spectra of a solid sample like this compound is as follows:

-

Sample Preparation: Accurately weigh 5-25 mg of the solid compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure complete dissolution.

-

Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: An internal standard, such as tetramethylsilane (TMS), is typically added to the deuterated solvent for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: Place the NMR tube in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the methoxy protons. The chemical shifts and coupling patterns are influenced by the electronic effects of the fluorine, methoxy, and acetyl substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -COCH₃ | ~2.6 | Singlet (s) | N/A |

| -OCH₃ | ~3.9 | Singlet (s) | N/A |

| H-3' | ~6.8 | Doublet of doublets (dd) | J(H-F) ≈ 12 Hz, J(H-H) ≈ 2.5 Hz |

| H-5' | ~6.9 | Doublet of doublets (dd) | J(H-H) ≈ 9 Hz, J(H-H) ≈ 2.5 Hz |

| H-6' | ~7.8 | Doublet of doublets (dd) | J(H-H) ≈ 9 Hz, J(H-F) ≈ 6 Hz |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The predicted chemical shifts are based on the analysis of similar substituted acetophenones.[4] The acetyl methyl protons (-COCH₃) are expected to appear as a sharp singlet around 2.6 ppm. The methoxy protons (-OCH₃) will also be a singlet, shifted further downfield to around 3.9 ppm due to the deshielding effect of the attached oxygen atom.

The aromatic region will be the most informative. The three aromatic protons are chemically non-equivalent and will exhibit splitting due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

H-6' : This proton is ortho to the electron-withdrawing acetyl group and will be the most deshielded, appearing furthest downfield. It will be split by the adjacent H-5' (ortho coupling, ~9 Hz) and the fluorine at C-2' (meta coupling, ~6 Hz), resulting in a doublet of doublets.

-

H-5' : This proton is meta to the acetyl group and ortho to the electron-donating methoxy group. It will be split by the adjacent H-6' (ortho coupling, ~9 Hz) and the H-3' (meta coupling, ~2.5 Hz), also resulting in a doublet of doublets.

-

H-3' : This proton is ortho to the fluorine atom and the methoxy group. It will experience a large ortho H-F coupling (~12 Hz) and a smaller meta H-H coupling with H-5' (~2.5 Hz), appearing as a doublet of doublets.

Diagram: ¹H NMR Signal Assignments for this compound

Caption: Predicted ¹H NMR signal assignments.

¹³C NMR Spectral Data (Predicted)